3-Methylethcathinone, also known as 3-Methylmethcathinone, is a synthetic compound belonging to the class of substances known as cathinones. Cathinones are structurally related to amphetamines and are often referred to as "bath salts." This compound is characterized by its stimulant properties and has been associated with recreational use. It is a structural isomer of mephedrone and possesses a chiral center, leading to the existence of two enantiomers: R and S forms. The S form is presumed to be more potent due to its structural similarity to cathinone itself .
3-Methylethcathinone is synthesized through various chemical processes and does not occur naturally. It is classified under the category of psychoactive substances and has been identified in seized drug samples, indicating its illicit use. The compound has been the subject of forensic studies due to its presence in recreational drug markets .
The synthesis of 3-Methylethcathinone can be achieved through several methods, with one notable route involving the reaction of 3-methylbenzaldehyde with ethylmagnesium bromide to produce 1-(3-methylphenyl)-1-propanol. This intermediate is then oxidized using pyridinium chlorochromate on silica gel to yield the corresponding ketone. Subsequent bromination with hydrobromic acid leads to the formation of a bromoketone, which is reacted with ethanolic methylamine to produce the free base of 3-Methylethcathinone. Finally, this free base can be converted into its hydrochloride salt form through treatment with ethereal hydrogen chloride .
The molecular formula of 3-Methylethcathinone is CHNO, with a molar mass of approximately 177.247 g/mol. The compound features a β-keto structure, which is significant for its pharmacological activity. The melting point of its hydrochloride salt is reported at approximately 193.2 °C, while the boiling point is around 280.5 °C at standard atmospheric pressure .
3-Methylethcathinone undergoes various chemical reactions that can alter its structure and activity. Key reactions include:
These reactions not only facilitate the synthesis of 3-Methylethcathinone but also play a role in its metabolic pathways once ingested .
The mechanism of action for 3-Methylethcathinone primarily involves its interaction with neurotransmitter systems in the brain. It has been shown to bind to serotonin receptors (5-HT1A, 5-HT2A, and 5-HT2C) as well as adrenergic receptors (α1A and α2A). This binding profile suggests that the compound may exert stimulant effects similar to other amphetamines by increasing levels of neurotransmitters such as serotonin and norepinephrine in synaptic clefts .
The compound exhibits typical characteristics of synthetic cathinones, including stability under standard conditions but potential reactivity under specific chemical environments due to functional groups present in its structure .
While primarily recognized for its recreational use, research on 3-Methylethcathinone has implications in several scientific fields:
3-Methylmethcathinone (3-MMC), also known as metaphedrone, represents a significant case study in the evolution of synthetic cathinones within the recreational drug market. As a β-keto-amphetamine derivative, it belongs to the broader class of new psychoactive substances (NPS) designed to mimic the effects of controlled stimulants while circumventing legal restrictions. Unlike pharmaceuticals with defined therapeutic applications, 3-MMC emerged solely as a recreational compound with no approved medical use [1] [2]. Its rapid integration into drug markets following legislative bans on structurally similar compounds illustrates the dynamic "cat-and-mouse" relationship between regulators and clandestine chemists.
3-MMC first appeared in European drug markets in 2012, initially identified in Sweden as a direct response to the scheduling of mephedrone (4-MMC) [1] [7]. Between 2013-2014, it became the dominant synthetic cathinone in Poland and Slovenia, replacing previously controlled compounds like butylone and methylenedioxypyrovalerone (MDPV) [2] [8]. The COVID-19 pandemic accelerated its prevalence due to disrupted supply chains for traditional stimulants and increased online market activity [2]. By 2021, European law enforcement seizures revealed industrial-scale production, with 750 kg of 3-MMC confiscated in 2020 alone – a dramatic increase from previous years [10]. The substance was typically distributed as white/off-white crystalline or powdered material, often labeled as "research chemicals" or "not for human consumption" [2] [9]. User reports from Slovenia noted distinctive marketing under street names like "sladoled" (ice cream), referencing its characteristic sweet or licorice-like odor [2] [8].
Table 1: Emergence Timeline of 3-MMC in European Drug Markets
Year | Event | Geographical Spread |
---|---|---|
2012 | First identified in Sweden | Sweden |
2013 | Dominant cathinone in Poland | Poland, Slovenia |
2014 | Primary NPS in Slovenia | Widespread EU detection |
2020 | Peak seizure volume (750kg) | Pan-European |
2023 | UN Schedule II classification | Global |
Table 2: User Demographics and Consumption Patterns (Slovenia, 2014 Study)
Characteristic | Percentage | Note |
---|---|---|
Primary age group | 88% (17-50 yrs) | Bimodal distribution |
Preferred ROA* | 88% insufflation | Younger users |
42% oral | Older users favor IV | |
High-dose sessions | 26% >1.5g/session | Repeated dosing common |
Online procurement | <11% | Dealers/friends primary sources |
ROA: Route of Administration [8]
3-MMC is a structural isomer of mephedrone (4-MMC), sharing the identical molecular formula (C₁₁H₁₅NO) and molar mass (177.24 g/mol) but differing in the position of the methyl group on the phenyl ring [1] [9]. This minor structural variation – a meta-substituted (3-position) versus para-substituted (4-position) methyl group – significantly alters receptor binding affinities while preserving the core β-keto phenethylamine backbone characteristic of synthetic cathinones [7] [9]. The β-keto moiety introduces greater molecular polarity compared to non-keto amphetamines like methamphetamine, reducing blood-brain barrier permeability and shortening the duration of action [5] [9].
Pharmacologically, 3-MMC functions as a monoamine transporter substrate, potently inducing dopamine and norepinephrine release (EC₅₀: 70 nM and 27 nM respectively) while displaying moderate serotonin release (EC₅₀: 292 nM) [1] [4]. Crucially, unlike mephedrone or MDMA, 3-MMC exhibits negligible agonist activity at serotonin 5-HT₂ₐ receptors – a distinction attributed to its ring substitution pattern [1] [7]. Its chirality at the C-2 carbon typically yields racemic mixtures, though the S-enantiomer is presumed more pharmacologically active based on cathinone analog studies [1] [4].
Table 3: Structural and Pharmacological Comparison of Key Cathinones
Property | 3-MMC | 4-MMC (Mephedrone) | Methylone |
---|---|---|---|
Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₅NO | C₁₁H₁₃NO₃ |
IUPAC Name | 2-(methylamino)-1-(3-methylphenyl)propan-1-one | 2-(methylamino)-1-(4-methylphenyl)propan-1-one | 1-(1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one |
Positional Isomer | meta-methyl | para-methyl | 3,4-methylenedioxy |
DA Release (EC₅₀ nM) | 70 | 52 | 114 |
5-HT Release (EC₅₀ nM) | 292 | 120 | 58 |
5-HT₂ₐ Binding | Inactive | Moderate | High |
Typical Purity | >98% (powder) | Variable (post-ban) | >98% |
Data compiled from [1] [4] [7]
3-MMC exemplifies the "substitute effect" in NPS markets, emerging directly following regulatory controls on structurally similar compounds. When the European Council banned mephedrone in 2010/2011, 3-MMC was introduced as an unscheduled isomer with comparable psychoactive properties [1] [10]. User surveys in Slovenia confirmed this substitution pattern: 3-MMC replaced 4-methyl-N-ethylcathinone (4-MEC) and methylone within months of their legal control [8]. This transition was facilitated by online vendor descriptions positioning 3-MMC as a "research chemical" alternative with "mephedrone-like effects" [2].
The compound exploited legislative gaps until coordinated international scheduling occurred. China controlled 3-MMC in October 2015, followed by the Netherlands (October 2021), and India (February 2024) [1] [10]. Crucially, the United Nations placed 3-MMC in Schedule II of the Convention on Psychotropic Substances in March 2023, acknowledging its abuse potential [1] [10]. Market dynamics reveal that such controls trigger new substitutions: post-2021 bans on 3-MMC correlated with increased prevalence of 3-chloromethcathinone (3-CMC), illustrating the persistent challenge of analogue cycling [10]. Production shifted geographically from China to India, with clandestine laboratories increasingly operating within European borders to circumvent import controls [10].
Table 4: International Legal Status Timeline
Year | Legislative Action | Jurisdiction |
---|---|---|
2011 | Mephedrone controlled | EU, United States |
2012 | 3-MMC market emergence | Europe |
2015 | Scheduled | China |
2021 | Scheduled | Netherlands |
2023 | UN Schedule II | Global |
2024 | Narcotic status | India |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7